Cas no 1431869-40-7 (2-(3-fluoro-4-nitrophenyl)acetaldehyde)

2-(3-fluoro-4-nitrophenyl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(3-fluoro-4-nitrophenyl)acetaldehyde
- Benzeneacetaldehyde, 3-fluoro-4-nitro-
- EN300-1833155
- SCHEMBL14893975
- (3-Fluoro-4-nitrophenyl)acetaldehyde
- XPDVVKVHULSZKB-UHFFFAOYSA-N
- 1431869-40-7
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- Inchi: 1S/C8H6FNO3/c9-7-5-6(3-4-11)1-2-8(7)10(12)13/h1-2,4-5H,3H2
- InChI Key: XPDVVKVHULSZKB-UHFFFAOYSA-N
- SMILES: C1(CC=O)=CC=C([N+]([O-])=O)C(F)=C1
Computed Properties
- Exact Mass: 183.03317122g/mol
- Monoisotopic Mass: 183.03317122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- Density: 1.350±0.06 g/cm3(Predicted)
- Boiling Point: 322.8±27.0 °C(Predicted)
2-(3-fluoro-4-nitrophenyl)acetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833155-0.5g |
2-(3-fluoro-4-nitrophenyl)acetaldehyde |
1431869-40-7 | 0.5g |
$1043.0 | 2023-09-19 | ||
Enamine | EN300-1833155-2.5g |
2-(3-fluoro-4-nitrophenyl)acetaldehyde |
1431869-40-7 | 2.5g |
$2127.0 | 2023-09-19 | ||
Enamine | EN300-1833155-0.1g |
2-(3-fluoro-4-nitrophenyl)acetaldehyde |
1431869-40-7 | 0.1g |
$956.0 | 2023-09-19 | ||
Enamine | EN300-1833155-10g |
2-(3-fluoro-4-nitrophenyl)acetaldehyde |
1431869-40-7 | 10g |
$4667.0 | 2023-09-19 | ||
Enamine | EN300-1833155-0.25g |
2-(3-fluoro-4-nitrophenyl)acetaldehyde |
1431869-40-7 | 0.25g |
$999.0 | 2023-09-19 | ||
Enamine | EN300-1833155-1g |
2-(3-fluoro-4-nitrophenyl)acetaldehyde |
1431869-40-7 | 1g |
$1086.0 | 2023-09-19 | ||
Enamine | EN300-1833155-5g |
2-(3-fluoro-4-nitrophenyl)acetaldehyde |
1431869-40-7 | 5g |
$3147.0 | 2023-09-19 | ||
Enamine | EN300-1833155-10.0g |
2-(3-fluoro-4-nitrophenyl)acetaldehyde |
1431869-40-7 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1833155-5.0g |
2-(3-fluoro-4-nitrophenyl)acetaldehyde |
1431869-40-7 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-1833155-1.0g |
2-(3-fluoro-4-nitrophenyl)acetaldehyde |
1431869-40-7 | 1g |
$1086.0 | 2023-06-01 |
2-(3-fluoro-4-nitrophenyl)acetaldehyde Related Literature
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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3. Back matter
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5. Book reviews
Additional information on 2-(3-fluoro-4-nitrophenyl)acetaldehyde
Comprehensive Overview of 2-(3-fluoro-4-nitrophenyl)acetaldehyde (CAS No. 1431869-40-7): Properties, Applications, and Industry Insights
2-(3-fluoro-4-nitrophenyl)acetaldehyde (CAS No. 1431869-40-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a fluorinated nitroaromatic aldehyde, it serves as a versatile building block in synthetic chemistry, particularly in the development of bioactive molecules. The presence of both fluoro and nitro substituents on the phenyl ring enhances its reactivity, making it valuable for cross-coupling reactions and heterocyclic synthesis.
Recent studies highlight the growing demand for fluorinated intermediates like 2-(3-fluoro-4-nitrophenyl)acetaldehyde in drug discovery. Its CAS No. 1431869-40-7 is frequently searched in scientific databases, reflecting its relevance in designing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its role in structure-activity relationship (SAR) studies, where the fluoro group’s electron-withdrawing properties optimize binding affinity.
From an industrial perspective, 2-(3-fluoro-4-nitrophenyl)acetaldehyde aligns with the trend toward green chemistry. Its synthetic pathways are being optimized to reduce waste, answering frequent queries about eco-friendly synthesis of nitroaromatics. Analytical techniques such as HPLC and NMR are critical for quality control, ensuring compliance with REACH regulations—a common concern among European manufacturers.
The compound’s physicochemical properties—including solubility in polar solvents like DMSO and stability under inert conditions—are frequently discussed in forums. These traits make it suitable for high-throughput screening (HTS) applications. Notably, its aldehyde moiety allows for further functionalization, addressing search trends around click chemistry and bioconjugation techniques.
In agrochemical innovation, 2-(3-fluoro-4-nitrophenyl)acetaldehyde contributes to the development of next-generation herbicides. Its nitrophenyl core is pivotal in designing compounds with improved photosystem II inhibition—a hot topic in crop protection research. Patent databases reveal its use in formulations targeting herbicide-resistant weeds, a pressing issue in sustainable agriculture.
Supply chain dynamics for CAS No. 1431869-40-7 are another focal point. With increasing API (active pharmaceutical ingredient) production in Asia, suppliers emphasize cGMP certification and batch-to-batch consistency. These factors dominate search queries among procurement specialists, alongside cost-effective scaling strategies for multi-kilogram syntheses.
Future prospects for 2-(3-fluoro-4-nitrophenyl)acetaldehyde include explorations in material science, such as organic electronics and liquid crystals. Its electron-deficient aromatic system shows promise in n-type semiconductors, resonating with searches on flexible electronics materials. Collaborative efforts between academia and industry continue to expand its utility beyond traditional applications.
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